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Core Science & Biosynthesis

Foundational

Azetidine-Containing Benzamide Derivatives: A Technical Guide to Privileged Scaffolds

The following technical guide is structured to serve as an authoritative resource for researchers and drug discovery professionals. It synthesizes current literature, structure-activity relationship (SAR) data, and exper...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug discovery professionals. It synthesizes current literature, structure-activity relationship (SAR) data, and experimental methodologies regarding azetidine-containing benzamide derivatives.

Executive Summary: The Convergence of Two Pharmacophores

In modern medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between potency and physicochemical properties.[1] This guide focuses on the intersection of two high-value structural motifs:

  • The Benzamide: A validated pharmacophore found in Histone Deacetylase (HDAC) inhibitors, antipsychotics (D2/D3 antagonists), and various enzyme inhibitors.

  • The Azetidine: A four-membered saturated nitrogen heterocycle. Often utilized as a "ring-contracted" bioisostere of piperidine or pyrrolidine, the azetidine ring offers reduced lipophilicity (lowering cLogP), increased metabolic stability, and rigidified vector orientation.

The fusion of these two moieties—typically via an amide linkage at the azetidine 3-position—creates a scaffold that has demonstrated exceptional utility in oncology (epigenetics) and neuroscience.

Therapeutic Applications & Mechanistic Insights[2][3][4]

Epigenetic Modulation: HDAC Inhibition

Benzamide derivatives (e.g., Entinostat) are well-known Class I selective HDAC inhibitors. They function by chelating the Zinc ion (Zn²⁺) in the catalytic pocket of the enzyme.

  • The Challenge: Hydroxamic acids (e.g., SAHA) are potent but often suffer from poor pharmacokinetics (PK) and off-target toxicity. Traditional benzamides can be metabolically labile.

  • The Azetidine Solution: Incorporating an azetidine ring into the "linker" region or as a "cap" group restricts conformational freedom, potentially enhancing isoform selectivity (specifically HDAC1, 2, and 3) while lowering hERG channel liability compared to more flexible alkyl chains.

Mechanism of Action: The benzamide moiety acts as the Zinc Binding Group (ZBG). The azetidine scaffold serves as a rigid linker that directs the "cap" group to the rim of the catalytic tunnel, interacting with surface residues (e.g., Asp104 in HDAC1).

Neuroscience: Dopamine D2/D3 Antagonism

Azetidine-containing benzamides have emerged as potent antagonists for Dopamine receptors, particularly D2 and D3 subtypes, which are critical targets for schizophrenia and substance abuse disorders.

  • Key Structural Motif: N-(1-benzhydryl-azetidin-3-yl)-benzamides.[2][3]

  • SAR Insight: The azetidine ring acts as a spacer between the benzamide (hydrogen bond acceptor/donor) and the bulky benzhydryl group (hydrophobic pocket binder). The 3-aminoazetidine linkage provides a specific vector that differentiates D3 selectivity over D2, a notoriously difficult challenge due to high sequence homology.

Enzyme Inhibition: Monoacylglycerol Lipase (MAGL)

MAGL regulates the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5][6][7] Azetidine-piperazine diamides have been identified as reversible MAGL inhibitors.[4][5] The azetidine ring constrains the geometry of the inhibitor, improving potency (IC50) and selectivity against off-targets like FAAH (Fatty Acid Amide Hydrolase).

Visualization of Pharmacological Logic

The following diagram illustrates the structural logic of an Azetidine-Benzamide HDAC Inhibitor, highlighting the critical interaction zones.

HDAC_Pharmacophore ZBG Benzamide Motif (Zinc Binding Group) Zn Zn2+ Ion (Catalytic Site) ZBG->Zn Chelation Linker Azetidine Ring (Rigid Linker) ZBG->Linker Amide Bond Cap Surface Recognition (Cap Group) Linker->Cap Vector Orientation Surface Enzyme Surface (Asp104/Tyr308) Cap->Surface Hydrophobic/H-Bond

Figure 1: Pharmacophore model of an azetidine-containing benzamide HDAC inhibitor. The azetidine ring rigidifies the linker, optimizing the interaction between the Cap group and the enzyme surface.

Quantitative Data Summary

The table below aggregates potency data from key literature sources, comparing azetidine derivatives against standard references.

TargetCompound ClassKey StructurePotency (IC50 / Ki)Selectivity NoteSource
HDAC1 Azetidine-Benzamide2-amino-N-(azetidin-3-yl)benzamide deriv.IC50: ~10 - 50 nM>100x vs Class IIa[1]
Dopamine D2 N-Substituted AzetidineN-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamideKi: 24 nMHigh D2/D4 affinity[2]
MAGL Azetidine-PiperazineAzetidine-1-carboxamide derivativeIC50: < 100 nM>50x vs FAAH[3]
VMAT2 Azetidine Analogcis-2,4-substituted azetidineKi: 24 nM2x potency of Lobelane[4]

Experimental Protocols

Chemical Synthesis: General Procedure for N-(Azetidin-3-yl)benzamides

Rationale: This protocol uses HATU coupling, which is preferred for sterically constrained amines like azetidines to prevent racemization and ensure high yields.

Reagents:

  • Amine: tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

  • Acid: Substituted Benzoic Acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the substituted benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes to form the activated ester.

  • Addition: Add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature (RT) for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Work-up: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2 x 15 mL), water (2 x 15 mL), and brine (15 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude intermediate via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (if required): Dissolve the intermediate in DCM (5 mL). Add TFA (1 mL) dropwise at 0°C. Stir at RT for 2 hours. Concentrate to yield the TFA salt of the N-(azetidin-3-yl)benzamide.

Biological Assay: HDAC Fluorometric Activity Assay

Rationale: This assay validates the inhibitory potential of the synthesized benzamide derivatives using a fluorogenic substrate.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Incubation: Mix 10 µL of recombinant HDAC1 enzyme (human) with 10 µL of the test compound (azetidine derivative) at varying concentrations (0.1 nM – 10 µM). Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Development: Incubate for 30–60 minutes at 37°C. Stop the reaction with 20 µL of Developer Solution (Trypsin/Trichostatin A).

  • Readout: Measure fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm). Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Synthesis Workflow Visualization

The following diagram outlines the modular synthesis strategy for creating a library of these derivatives.

Synthesis_Workflow Start Start: Boc-3-Aminoazetidine Coupling Amide Coupling (Acid + HATU + DIPEA) Start->Coupling Intermediate Intermediate: Boc-Protected Benzamide Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Core Core Scaffold: N-(Azetidin-3-yl)benzamide Deprotection->Core Div1 Diversification A: Reductive Amination (R-CHO) Core->Div1 Route A Div2 Diversification B: Sulfonylation (R-SO2Cl) Core->Div2 Route B

Figure 2: Modular synthetic workflow for generating diverse azetidine-benzamide libraries.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Source: ResearchGate / Medicinal Chemistry Research URL:[Link]

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Source: PubMed / Bioorg Med Chem Lett URL:[Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Source: PubMed URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(5-Bromo-2-methoxybenzoyl)azetidine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(5-bromo-2-methoxybenzoyl)azetidine, a substituted azetidine derivative of significant interest to researchers and professionals in the fields of medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(5-bromo-2-methoxybenzoyl)azetidine, a substituted azetidine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The unique structural characteristics of the azetidine ring, such as high ring strain and a sp3-rich character, confer advantageous physicochemical and pharmacokinetic properties, making it a privileged scaffold in the design of novel therapeutics.[1][2][3] This document will delve into the molecular and physicochemical properties of the title compound, a detailed, plausible synthetic route, and a discussion of its potential applications, all grounded in established scientific principles.

Physicochemical and Molecular Data

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. The following table summarizes the key computed and inferred data for 1-(5-Bromo-2-methoxybenzoyl)azetidine.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₂BrNO₂Calculated
Molecular Weight 270.12 g/mol Calculated
IUPAC Name (5-Bromo-2-methoxyphenyl)(azetidin-1-yl)methanoneIUPAC Nomenclature
CAS Number Not available-
Appearance Expected to be a solidInferred
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Melting Point Not available-
Boiling Point Not available-
LogP (calculated) ~2.5 - 3.5Inferred

Synthetic Protocol: A Plausible Route

Step 1: Oxidation of 5-Bromo-2-methoxybenzaldehyde to 5-Bromo-2-methoxybenzoic acid

The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. This is a standard transformation in organic synthesis.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde[4]

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 5-bromo-2-methoxybenzaldehyde in a suitable solvent such as aqueous ethanol.

  • Add a solution of potassium permanganate dropwise to the stirred solution at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Filter the reaction mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to precipitate the 5-bromo-2-methoxybenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Acylation of Azetidine with 5-Bromo-2-methoxybenzoic acid

The final step involves the coupling of the synthesized carboxylic acid with azetidine to form the desired amide bond. This can be achieved using a variety of peptide coupling reagents to ensure high yield and purity.

Materials:

  • 5-Bromo-2-methoxybenzoic acid (from Step 1)

  • Azetidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or a similar anhydrous solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 5-bromo-2-methoxybenzoic acid in anhydrous dichloromethane.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of azetidine in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(5-bromo-2-methoxybenzoyl)azetidine.

Visualizing the Synthesis

The following diagrams illustrate the chemical structures of the key molecules and the overall synthetic workflow.

Caption: Key structures in the synthesis of 1-(5-Bromo-2-methoxybenzoyl)azetidine.

synthesis_workflow start Start: 5-Bromo-2-methoxybenzaldehyde step1 Step 1: Oxidation (KMnO₄, NaOH) start->step1 intermediate Intermediate: 5-Bromo-2-methoxybenzoic acid step1->intermediate step2 Step 2: Amide Coupling (Azetidine, DCC, DMAP) intermediate->step2 product Final Product: 1-(5-Bromo-2-methoxybenzoyl)azetidine step2->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic workflow for 1-(5-Bromo-2-methoxybenzoyl)azetidine.

Potential Applications in Drug Discovery

The azetidine motif is increasingly recognized as a valuable component in the design of novel therapeutic agents.[1][5] Its rigid, three-dimensional structure allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[6] Furthermore, the incorporation of an azetidine ring can improve key pharmacokinetic properties such as solubility and metabolic stability.[1]

Given its structure, 1-(5-bromo-2-methoxybenzoyl)azetidine could serve as a versatile scaffold for the development of a variety of therapeutic agents. The bromo- and methoxy-substituted phenyl ring is a common feature in many biologically active molecules, and the azetidine amide portion can act as a key pharmacophore. Potential areas of application for derivatives of this compound could include:

  • CNS-active agents: The physicochemical properties of azetidine-containing compounds can be tuned to enhance blood-brain barrier penetration, making them attractive for targeting central nervous system disorders.[1][7]

  • Enzyme inhibitors: The rigid azetidine scaffold can be used to design potent and selective enzyme inhibitors by positioning key functional groups in the optimal orientation for binding to the active site.[5]

  • Anticancer agents: Numerous azetidine derivatives have demonstrated promising anticancer activity.[1][8]

Conclusion

1-(5-Bromo-2-methoxybenzoyl)azetidine represents a compound of high interest for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties and a plausible, well-supported synthetic route. The unique structural features of the azetidine ring, combined with the substituted benzoyl moiety, make this compound and its potential derivatives promising candidates for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • BLDpharm. 3-[(5-Bromo-2-methylphenyl)methoxy]azetidine.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 1.
  • Wadsworth, P. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical biology, 7(9), 1544–1553.
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 585-592.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry.
  • PharmaBlock. Azetidines in Drug Discovery.
  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2, 2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(20), 5787-5793.
  • Kolan, K., & Urban, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2651.
  • Fun, H. K., et al. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1649.
  • BenchChem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
  • AccelaChem. 1-(3-Bromo-5-methoxybenzyl)azetidine.
  • PubChem. 5-Bromo-2-methoxybenzaldehyde.
  • BLDpharm. 1-(2-Bromo-5-methoxybenzyl)azetidine.
  • ResearchGate. Relevance and chemistry of azetidines and ABBs.

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Foundational

An In-depth Technical Guide to 1-(5-Bromo-2-methoxybenzoyl)azetidine as a Scaffold for Drug Discovery

Abstract The confluence of unique structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic avenues. This guide introduces 1-(5-bromo-2-methoxybenzoyl)azetidine, a scaffold that marries the adv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic avenues. This guide introduces 1-(5-bromo-2-methoxybenzoyl)azetidine, a scaffold that marries the advantageous physicochemical properties of the azetidine ring with the electronically distinct 5-bromo-2-methoxybenzoyl moiety. While not extensively documented in existing literature, its constituent parts suggest significant potential for the development of new chemical entities targeting a range of biological pathways. This document serves as a prospective analysis, offering a comprehensive technical framework for researchers and drug development professionals to synthesize, evaluate, and exploit this promising scaffold in their discovery programs. We will delve into its proposed synthesis, potential biological applications, and strategies for systematic structure-activity relationship (SAR) exploration, thereby providing a roadmap for unlocking its therapeutic value.

Introduction: The Rationale for a Novel Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, has garnered considerable attention in contemporary drug discovery.[1] Its inherent ring strain and conformational rigidity can confer improved metabolic stability, solubility, and three-dimensional diversity to bioactive molecules.[2] Several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine, incorporate the azetidine motif, underscoring its clinical significance.[3]

Concurrently, the substituted benzoyl group is a common feature in a multitude of pharmacologically active compounds. The 5-bromo-2-methoxy substitution pattern, in particular, presents an interesting electronic and steric profile. The electron-withdrawing bromine atom and the electron-donating methoxy group create a distinct dipole moment and potential for specific interactions with biological targets. The strategic placement of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

The novel combination of these two pharmacophoric elements in 1-(5-bromo-2-methoxybenzoyl)azetidine presents a compelling starting point for the exploration of new chemical space. This guide will provide the foundational knowledge and practical methodologies to embark on such an exploration.

Physicochemical Properties and Synthetic Strategy

Predicted Physicochemical Properties

A preliminary in silico assessment of 1-(5-bromo-2-methoxybenzoyl)azetidine suggests a molecular weight of approximately 270.1 g/mol and a calculated logP (cLogP) in the range of 2.0-2.5. These values fall within the desirable "rule of five" space, indicating a favorable starting point for developing orally bioavailable drug candidates. The presence of the polar amide bond and the methoxy group is expected to contribute to moderate aqueous solubility.

Proposed Synthesis: Amide Coupling

The most direct and versatile route to 1-(5-bromo-2-methoxybenzoyl)azetidine is through the amide coupling of 5-bromo-2-methoxybenzoic acid and azetidine. This reaction can be facilitated by a variety of modern coupling reagents.

Synthesis_of_1-(5-Bromo-2-methoxybenzoyl)azetidine reagent1 5-Bromo-2-methoxybenzoic Acid product 1-(5-Bromo-2-methoxybenzoyl)azetidine reagent1->product reagent2 Azetidine reagent2->product coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->product base Base (e.g., DIPEA) base->product solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->product

Caption: Proposed synthetic workflow for 1-(5-Bromo-2-methoxybenzoyl)azetidine.

Experimental Protocol: Synthesis via HATU-mediated Amide Coupling

Materials:

  • 5-Bromo-2-methoxybenzoic acid

  • Azetidine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add azetidine hydrochloride (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-bromo-2-methoxybenzoyl)azetidine.

Potential Biological Targets and Screening Strategy

The structural features of 1-(5-bromo-2-methoxybenzoyl)azetidine suggest several potential classes of biological targets. The rigidified amide bond and the substituted aromatic ring are common motifs in inhibitors of enzymes such as kinases, proteases, and histone-modifying enzymes.[4] The overall scaffold could also interact with G-protein coupled receptors (GPCRs) or ion channels.

A rational approach to identifying the biological activity of this scaffold would involve a tiered screening strategy:

  • Broad Phenotypic Screening: Initial screening in a panel of diverse cell-based assays (e.g., cancer cell proliferation, anti-inflammatory, and neuronal assays) can provide a preliminary indication of its biological effects.[5]

  • Target-Based Screening: Based on structural similarities to known inhibitors, the scaffold can be tested against a panel of purified enzymes, such as various kinases or proteases.

  • Affinity-Based Screening: Techniques such as affinity chromatography or chemical proteomics can be employed to identify the direct binding partners of the scaffold within a cellular lysate.

Scaffold Elaboration and Structure-Activity Relationship (SAR) Studies

The 1-(5-bromo-2-methoxybenzoyl)azetidine scaffold offers multiple vectors for chemical modification to build a diverse library of analogs for SAR studies.

SAR_Exploration cluster_azetidine Azetidine Ring Modifications cluster_benzoyl Benzoyl Ring Modifications core 1-(5-Bromo-2-methoxybenzoyl)azetidine (Core Scaffold) azetidine_pos2 Position 2 (R1) core->azetidine_pos2 azetidine_pos3 Position 3 (R2) core->azetidine_pos3 benzoyl_bromo Bromo Group (R3) (e.g., Cl, F, CN, Alkyl) core->benzoyl_bromo benzoyl_methoxy Methoxy Group (R4) (e.g., OEt, OCF3, OH) core->benzoyl_methoxy benzoyl_other Other Positions (R5, R6) core->benzoyl_other

Caption: Strategic vectors for SAR exploration of the core scaffold.

Table 1: Proposed Modifications for SAR Library Synthesis

Modification SiteR GroupProposed SubstituentsRationale
Azetidine RingR1, R2Small alkyl groups, polar functional groups (e.g., -OH, -NH2)To probe steric and polar interactions in the binding pocket.
Benzoyl RingR3 (Bromo)Other halogens (Cl, F), cyano, small alkyl groupsTo modulate electronic properties and explore halogen bonding potential.
Benzoyl RingR4 (Methoxy)Other alkoxy groups, trifluoromethoxy, hydroxylTo investigate the impact of steric bulk and hydrogen bonding capacity.
Benzoyl RingR5, R6Hydrogen, small alkyl or halogen groupsTo explore the necessity of the current substitution pattern.

A systematic synthesis and evaluation of these analogs will allow for the elucidation of a comprehensive SAR, guiding the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

The 1-(5-bromo-2-methoxybenzoyl)azetidine scaffold represents a novel and promising starting point for drug discovery endeavors. Its synthesis is readily achievable through established amide coupling methodologies. The unique combination of the conformationally constrained azetidine ring and the electronically tuned substituted benzoyl moiety provides a rich platform for the design of new therapeutic agents. The strategic approach to library generation and biological screening outlined in this guide offers a clear path for researchers to unlock the full potential of this intriguing molecular framework. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the exploration of such novel scaffolds will remain a cornerstone of innovation in medicinal chemistry.

References

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  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed.

Sources

Exploratory

A Technical Guide to the Bioisosteric Potential of Azetidine Rings in Benzamide Structures

Abstract: In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize both pharmacodynamic and pharmacokinetic profiles is paramount. Bioisosterism, the exchange of one functi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize both pharmacodynamic and pharmacokinetic profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, serves as a cornerstone of this optimization process.[1] This guide provides an in-depth exploration of the azetidine ring as a privileged bioisostere within benzamide-containing scaffolds. We will dissect the unique structural and chemical characteristics of this strained, four-membered heterocycle and elucidate the rationale for its incorporation. Through a synthesis of recent literature, this document will detail synthetic strategies, conformational implications, and the profound impact of the azetidine moiety on Absorption, Distribution, Metabolism, and Excretion (ADME) properties, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful tool in molecular design.

The Rationale for Azetidine Bioisosterism in Benzamide Scaffolds

The benzamide moiety is a common feature in a multitude of pharmacologically active agents. However, parent molecules often require optimization to overcome liabilities such as poor solubility, metabolic instability, or suboptimal receptor engagement. The introduction of an azetidine ring is a strategic decision driven by its unique combination of properties that directly address these challenges.

1.1. Structural and Conformational Advantages

The azetidine ring is a four-membered saturated heterocycle composed of three carbon atoms and one nitrogen atom.[2] Its significant ring strain (approx. 25.4 kcal/mol), intermediate between the more reactive aziridines and the more flexible pyrrolidines, confers a high degree of conformational rigidity.[3] This rigidity is a key asset in drug design for several reasons:

  • Entropy Reduction: By locking the conformation of a side chain, the entropic penalty upon binding to a target receptor is reduced, which can lead to a significant increase in binding affinity.

  • Precise Vector Projection: The constrained geometry of the azetidine ring allows for more precise placement of substituents into a protein's binding pocket compared to more flexible linkers like pyrrolidines or piperidines. This controlled orientation is crucial for optimizing interactions and enhancing selectivity.[2][4]

  • Increased sp³ Character: Modern drug discovery campaigns increasingly favor molecules with a higher fraction of sp³-hybridized carbons (Fsp³). This is correlated with improved clinical success, likely due to enhanced solubility, reduced promiscuity, and more favorable ADME properties. The azetidine ring is an excellent tool for increasing Fsp³ character while occupying a minimal steric footprint.[5][6]

When compared to proline, another common cyclic amino acid, azetidine-derived acids introduce different conformational biases. While proline tends to induce β-turns in peptide structures, the smaller, more constrained azetidine ring preferentially stabilizes γ-turn-like conformations.[7][8][9] This distinction allows chemists to finely tune the three-dimensional shape of a molecule to better match its biological target.

Caption: Logical relationship of azetidine introduction to improved drug-like properties.

1.2. Impact on Physicochemical Properties and ADME Profile

The incorporation of an azetidine ring can profoundly and beneficially alter a molecule's physicochemical profile.[10]

  • Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic or aromatic bioisosteres. In one study, replacing a pyrazine ring with an azetidine resulted in a tenfold improvement in aqueous solubility.[1]

  • Lipophilicity: Azetidines generally have lower lipophilicity (logP) than larger rings like piperidine or aromatic systems, which is advantageous for reducing off-target effects and improving overall ADME characteristics.[6]

  • Metabolic Stability: A key driver for using azetidines is their ability to enhance metabolic stability.[5][10] By replacing metabolically labile groups (e.g., a gem-dimethyl group where one methyl is susceptible to oxidation) or by rigidifying a structure to prevent access by metabolic enzymes like Cytochrome P450s, the azetidine moiety can significantly increase a compound's half-life. Several FDA-approved drugs, including cobimetinib and baricitinib, incorporate azetidine motifs to improve their pharmacokinetic profiles.[10]

Synthetic Strategies for Azetidine-Benzamide Conjugates

Historically, the synthesis of strained four-membered rings was considered challenging, limiting their use in drug discovery.[6] However, recent advances have made azetidine scaffolds much more accessible.[3][11] Key strategies often involve intramolecular cyclization reactions.

2.1. General Synthetic Workflow

A common approach to synthesizing 3-aminoazetidine benzamides involves a multi-step sequence starting from a suitable precursor, such as N-protected 3-aminoazetidine or a derivative.

Caption: A generalized synthetic workflow for azetidine-benzamide synthesis.

2.2. Experimental Protocol: Synthesis of N-(1-Benzhydrylazetidin-3-yl)-4-bromobenzamide

This protocol is adapted from methodologies described for the synthesis of related azetidine derivatives and serves as a representative example.[12][13]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-amine

  • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 1-benzhydrylazetidin-3-amine (1.0 eq) in dichloromethane at 0 °C.

  • Add triethylamine (2.0 eq) to the solution.

  • Add a solution of 4-bromobenzoyl chloride (1.1 eq) in dichloromethane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Case Study: Azetidine as a Bioisostere in STAT3 Inhibitors

A compelling example of the azetidine ring's utility comes from the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[14] Researchers optimized a series of proline-based inhibitors by replacing the proline ring with an (R)-azetidine-2-carboxamide scaffold.

This strategic replacement led to several key improvements:

  • Potency: The new azetidine analogues displayed sub-micromolar inhibitory potencies (IC₅₀) against STAT3.[14]

  • Selectivity: The compounds showed high selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5.[14]

  • Improved Physicochemical Properties: The azetidine scaffold allowed for further modifications that addressed issues with cell membrane permeability and other drug-like properties, ultimately leading to analogues with potent cellular activity.[14]

Table 1: Comparison of Physicochemical and ADME Properties

The following table provides a conceptual framework for comparing a hypothetical parent benzamide with its azetidine-containing analogue, based on trends observed in the literature.[1][6][15]

PropertyParent Benzamide (e.g., with Pyrrolidine)Azetidine AnalogueRationale for Change
Molecular Weight X< XSmaller ring system
logP Y< YIncreased polarity, reduced lipophilicity
Fsp³ Z> ZReplacement of sp² or less-rich sp³ groups
Aqueous Solubility Low to ModerateModerate to HighIncreased polarity and H-bond acceptor capacity
Microsomal Half-life ShortLongBlocking site of metabolism, conformational restriction
Caco-2 Permeability (Papp) VariableVariableDependent on overall molecule properties
Efflux Ratio (ER) > 2Potentially < 2Changes in transporter recognition

Standardized Protocols for ADME Profiling

A systematic and early assessment of ADME properties is crucial for the successful progression of any drug discovery project.[15]

4.1. Protocol: Kinetic Solubility Assay

Purpose: To measure the concentration of a compound that remains in solution in a buffered system over time.

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a nominal concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer an aliquot of the supernatant to a new 96-well plate.

  • Analyze the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • The resulting concentration is the kinetic solubility.

4.2. Protocol: Liver Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver enzymes.

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and NADPH in a buffered solution (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Add the test compound (typically at a final concentration of 1 µM) to initiate the reaction.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining compound versus time to determine the elimination rate constant (k) and calculate the in vitro half-life (t½ = 0.693/k).

Conclusion

The azetidine ring has firmly established itself as a privileged scaffold in medicinal chemistry and a powerful bioisosteric replacement in benzamide structures.[2][5] Its unique ability to confer conformational rigidity, increase sp³ character, and positively modulate physicochemical properties makes it an invaluable tool for addressing common challenges in drug development.[6][10] By enhancing metabolic stability, improving solubility, and allowing for precise structural modifications to optimize target engagement, the strategic incorporation of azetidine can significantly de-risk drug development projects and accelerate the journey from a promising lead to a viable clinical candidate.[15] As synthetic methodologies continue to advance, the application of this versatile four-membered heterocycle is poised to expand even further, solidifying its role in the design of next-generation therapeutics.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • BenchChem. (2025). Benchmarking the ADME Properties of 3-(3-Biphenylyl)
  • Anonymous. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Current topics in medicinal chemistry.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
  • Cheekatla, S. R. (2026).
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Anonymous. (N/A). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Royo, M., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.
  • Anonymous. (N/A). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Meanwell, N. A. (N/A). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Anonymous. (N/A). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PMC.
  • Royo, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed.
  • Anonymous. (N/A). Examples of azetidine-based bioisosters.
  • Anonymous. (N/A). Structures of some azetidine-based drugs.
  • Various Authors. (2006-2021). Azetidine synthesis. Organic Chemistry Portal.
  • Anonymous. (2025). Azetidines of pharmacological interest.
  • Anonymous. (N/A). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ScienceDirect.
  • Royo, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. Semantic Scholar.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling of 5-Bromo-2-methoxybenzoic Acid with Azetidine

Executive Summary This guide details the synthetic procedure for coupling 5-bromo-2-methoxybenzoic acid with azetidine hydrochloride . This transformation is a critical step in medicinal chemistry, often serving as a sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic procedure for coupling 5-bromo-2-methoxybenzoic acid with azetidine hydrochloride . This transformation is a critical step in medicinal chemistry, often serving as a scaffold for fragment-based drug discovery (FBDD) where the bromine atom acts as a handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Challenges addressed:

  • Steric & Electronic Factors: The ortho-methoxy group on the benzoic acid exerts steric pressure and donates electron density to the carbonyl, slightly reducing electrophilicity compared to unsubstituted benzoic acids.

  • Substrate Handling: Azetidine is supplied as a hydrochloride salt (hygroscopic) to prevent polymerization and volatility issues (Free base bp: ~61°C).

  • Ring Stability: While azetidine is more stable than aziridine, the strained 4-membered ring requires specific workup precautions to prevent acid-catalyzed ring opening.

Chemical Context & Retrosynthesis[1]

The target molecule, (5-bromo-2-methoxyphenyl)(azetidin-1-yl)methanone , is synthesized via an amide coupling. Two primary methods are presented:

  • Method A (HATU): Ideal for discovery chemistry (mg to gram scale), ensuring high conversion despite the ortho-substitution.

  • Method B (Acid Chloride): Ideal for process scaling (>10 g), reducing reagent costs and simplifying purification.

Reaction Scheme

The general workflow involves the activation of the benzoic acid followed by nucleophilic attack by the free base of azetidine (generated in situ).

ReactionScheme Acid 5-Bromo-2-methoxybenzoic Acid Activation Activation (HATU or SOCl2) Acid->Activation Activate Azetidine Azetidine HCl Intermediate Active Species (OBt Ester or Acyl Chloride) Azetidine->Intermediate + DIPEA/Base Activation->Intermediate Product Target Amide (5-bromo-2-methoxyphenyl)(azetidin-1-yl)methanone Intermediate->Product Coupling

Figure 1: General reaction workflow for the amide coupling.

Method A: High-Throughput Discovery Protocol (HATU)

Recommended for: <5g scale, rapid library synthesis. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester, which drives the reaction despite the steric hindrance of the ortho-methoxy group.

Materials
  • Acid: 5-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Amine: Azetidine hydrochloride (1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous) – Concentration ~0.2 M

Step-by-Step Procedure
  • Pre-activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv).[1]

    • Add DIPEA (1.0 equiv only at this stage).

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange. This allows the formation of the activated ester before the amine is introduced, minimizing potential side reactions.

  • Amine Addition:

    • In a separate vial, dissolve azetidine HCl (1.2 equiv) in a minimum amount of DMF.

    • Add the remaining DIPEA (2.0 equiv) to the azetidine solution to liberate the free base.

    • Add the azetidine/DIPEA mixture dropwise to the pre-activated acid solution.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS or TLC (50% EtOAc/Hexanes). The acid spot (

      
      ) should disappear, and the amide product (
      
      
      
      ) should appear.
  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: 5% LiCl solution (x2) – Removes DMF.

    • Wash 2: Saturated NaHCO

      
       (x1) – Removes unreacted acid.
      
    • Wash 3: 0.5 M Citric Acid (x1) – Removes unreacted amine/DIPEA.

      • Caution: Do not use strong HCl; prolonged exposure to pH < 2 may degrade the azetidine ring.

    • Wash 4: Brine.[2][3]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Method B: Scalable Process Protocol (Acid Chloride)

Recommended for: >10g scale, cost reduction. Mechanism: Conversion to the acid chloride using Thionyl Chloride (


), followed by Schotten-Baumann-like coupling.
Materials
  • Acid: 5-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 equiv)
    
  • Catalyst: DMF (2-3 drops)

  • Amine: Azetidine HCl (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Suspend the benzoic acid in dry DCM (0.5 M).

    • Add catalytic DMF (essential for Vilsmeier-Haack type activation of

      
      ).
      
    • Add

      
       dropwise at 0°C.
      
    • Warm to reflux (40°C) for 2 hours.

    • Evaporation: Concentrate in vacuo to remove excess

      
      . Co-evaporate with toluene once to ensure removal of acidic traces. The residue is the crude acid chloride (usually a yellow oil/solid).
      
  • Coupling:

    • Dissolve azetidine HCl (1.1 equiv) and TEA (3.0 equiv) in fresh DCM at 0°C.

    • Dissolve the crude acid chloride in DCM.

    • Add the acid chloride solution dropwise to the azetidine solution at 0°C.

    • Exotherm Control: Maintain temperature < 10°C during addition to prevent decomposition.

  • Completion:

    • Warm to RT and stir for 1 hour.

    • Workup: Wash with 1N HCl (briefly), then Sat. NaHCO

      
      , then Brine. Dry and concentrate.
      

Analytical Data & Troubleshooting

Expected Data
  • Physical State: White to off-white solid.[4]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.5-7.6 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H ortho to OMe).
      
    • 
       4.1-4.3 (t, 4H, Azetidine 
      
      
      
      ).
    • 
       3.8 (s, 3H, 
      
      
      
      ).[5]
    • 
       2.2-2.4 (m, 2H, Azetidine 
      
      
      
      middle).
  • LCMS: [M+H]+ = 270/272 (Br isotope pattern 1:1).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<50%) Azetidine volatility/hydrolysisUse Method A (HATU). Ensure Azetidine HCl is dry. Increase base to 3.5 equiv.
Starting Material Remains Steric hindrance of OMe groupIncrease reaction time to 12h. Switch solvent to NMP (N-methylpyrrolidone).[6][7]
Impurity: Ring Opening Acidic workup too harshSwitch from HCl wash to dilute Citric Acid or Ammonium Chloride (

).
Solidification in Flask Poor solubility of intermediateAdd DCM or switch to DMF.[6]
Decision Tree for Optimization

Optimization Start Start Reaction CheckTLC Check TLC/LCMS (2 hours) Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Yes Proceed to Workup Complete->Yes Yes No SM Present Complete->No No Analyze Is Active Ester Forming? No->Analyze AddMoreHATU Add 0.5 eq HATU Check Base pH > 9 Analyze->AddMoreHATU No (Acid remains) Heat Heat to 40°C (Careful with Azetidine) Analyze->Heat Yes (Active ester stuck)

Figure 2: Troubleshooting decision tree for incomplete conversion.

Safety & Handling (E-E-A-T)

  • Azetidine Hydrochloride: Toxic if swallowed and irritating to eyes/skin. Handle in a fume hood.

  • 5-Bromo-2-methoxybenzoic acid: Classified as Acute Tox. 3 (Oral) . Avoid dust inhalation.

  • Thionyl Chloride: Releases HCl and SO2 gas. Must be used with a scrubber or efficient ventilation.

  • Waste Disposal: Aqueous layers from HATU reactions contain phosphorous byproducts and should be disposed of according to specific site regulations for hazardous chemical waste.

References

  • PubChem. (2025).[8] 5-Bromo-2-methoxybenzoic acid | C8H7BrO3.[8] National Library of Medicine. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

Application

Application Note: High-Efficiency C-N Cross-Coupling of 1-(5-Bromo-2-methoxybenzoyl)azetidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] This application note details the protocol for the palladium-catalyzed amination of 1-(5-Bromo-2-methoxybenzoyl)azetidine (referred to herein as Substra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This application note details the protocol for the palladium-catalyzed amination of 1-(5-Bromo-2-methoxybenzoyl)azetidine (referred to herein as Substrate-A ). This scaffold is a critical intermediate in medicinal chemistry, often utilized to synthesize dopamine receptor antagonists and kinase inhibitors where the azetidine ring serves as a rigid, metabolic-stable bioisostere for larger heterocycles.

Structural Analysis & Reactivity Profile

Success in coupling Substrate-A requires understanding its specific electronic and steric environment:

  • Electronic Deactivation: The bromine at position C5 is para to the methoxy group (C2). The methoxy group is a strong

    
    -donor, increasing electron density at the C-Br bond. This makes Substrate-A  an "electron-rich" aryl halide, rendering the Oxidative Addition  step kinetically slower compared to electron-deficient aryl halides (e.g., 4-bromobenzonitrile).
    
  • Steric Environment: While the C5 position is relatively unhindered, the ortho-methoxy group and the bulky benzoyl azetidine moiety at C1 create a specific pocket that dictates ligand selection.

  • Azetidine Stability: The azetidine ring is strained (~26 kcal/mol). While generally stable under basic cross-coupling conditions, it is susceptible to ring-opening under strong acidic conditions or extreme temperatures (>120°C) in the presence of nucleophiles.

Strategic Ligand Selection

To overcome the electronic deactivation of the C-Br bond, we utilize Dialkylbiarylphosphine ligands (Buchwald Ligands). These electron-rich, bulky ligands facilitate oxidative addition (by increasing electron density on Pd) and promote reductive elimination (via steric bulk).

  • For Primary Amines: BrettPhos or tBuBrettPhos .[1]

  • For Secondary Amines: RuPhos .

  • General Purpose: XPhos .

Mechanistic Pathway[5][11]

The catalytic cycle for this specific substrate follows the Pd(0)/Pd(II) pathway.[2] The diagram below illustrates the critical steps, highlighting where Substrate-A exerts specific influence.

CatalyticCycle cluster_legend Substrate Specific Factors Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + Substrate-A Complex1 Pd(II)-Ar(Br) Complex OxAdd->Complex1 BaseStep Amine Binding & Deprotonation (Base) Complex1->BaseStep + Amine + NaOtBu/Cs2CO3 Complex2 Pd(II)-Ar(Amido) Complex BaseStep->Complex2 RedElim Reductive Elimination (Form C-N Bond) Complex2->RedElim RedElim->Pd0 Regeneration Product Final Product (Aminated Benzoyl Azetidine) RedElim->Product Note1 Para-OMe group slows Oxidative Addition. Requires e- rich Ligand. Note1->OxAdd

Figure 1: Catalytic cycle emphasizing the electronic demand of the para-methoxy substituted aryl bromide.

Experimental Protocols

General Screening Protocol (Micro-scale)

Recommended for initial validation of amine partners.

Reagents:

  • Substrate-A: 1.0 equiv

  • Amine Partner: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + Ligand (4 mol%) OR Pre-formed Catalyst (e.g., RuPhos-Pd-G4).

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Procedure:

  • Prepare a stock solution of Substrate-A (0.1 M) in anhydrous Toluene.

  • In a glovebox or under Ar flow, charge 4 reaction vials with varying ligands:

    • Vial 1:RuPhos (Best for secondary amines).

    • Vial 2:BrettPhos (Best for primary amines).[1]

    • Vial 3:XPhos (General purpose).[1]

    • Vial 4:BINAP (Control - often inferior for this substrate class but useful benchmark).

  • Add Pd source and Base.[3][4][5]

  • Seal and heat to 85°C for 12 hours.

  • Analyze via LCMS (monitor consumption of Br-starting material vs. product).

Optimized Preparative Protocol (Scale: 1.0 mmol)

This protocol uses RuPhos, ideal for coupling secondary amines to Substrate-A.

Materials Table:

ComponentRoleAmountEquiv.Notes
Substrate-A Aryl Halide361 mg1.0MW ~361 (approx)
Morpholine Amine (Example)105 µL1.2Distilled/Dry
RuPhos-Pd-G4 Pre-catalyst17 mg0.022 mol% loading
NaOtBu Base135 mg1.4Store in glovebox
Toluene Solvent5.0 mL-0.2 M conc.

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with Substrate-A (1.0 mmol), NaOtBu (1.4 mmol), and RuPhos-Pd-G4 (0.02 mmol).

    • Note: If using Pd(OAc)₂/Ligand separately, premix them in a small amount of solvent for 5 mins before adding to the main vessel to ensure active catalyst formation.

  • Liquids Addition: Evacuate and backfill with Argon (x3). Syringe in anhydrous Toluene (5 mL) followed by the Amine (1.2 mmol).

    • Critical: Do not add the amine before the base if the amine is volatile; however, for NaOtBu, order is less critical than maintaining inert atmosphere.

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800 rpm).

    • Monitoring: Check LCMS at 2 hours. If conversion is <50%, raise temp to 100°C.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH depending on the amine polarity).

Troubleshooting & Optimization Logic

If the reaction fails, use the following decision tree to diagnose the issue. Common failure modes for this substrate include Protodehalogenation (replacement of Br with H) or No Reaction (catalyst poisoning).

OptimizationTree Start Reaction Analysis (LCMS) Result1 SM Remaining (No Conversion) Start->Result1 Result2 Protodehalogenation (Br replaced by H) Start->Result2 Result3 Complex Mixture (Decomp) Start->Result3 Action1 Increase Temp to 110°C Result1->Action1 Action2 Switch to tBuBrettPhos (More active for OA) Result1->Action2 Action3 Switch Solvent (Dioxane -> Toluene) Result2->Action3 Action4 Use Weaker Base (Cs2CO3 instead of NaOtBu) Result2->Action4 Action5 Lower Temp (60°C) Result3->Action5 Action6 Check Azetidine Stability (Avoid acidic workup) Result3->Action6

Figure 2: Decision matrix for optimizing reaction yields.

Specific Troubleshooting Notes:

  • Protodehalogenation: This often occurs when the amine is sterically hindered or the reaction temperature is too high, promoting

    
    -hydride elimination from the amine or solvent. Solution: Switch to a ligand with a smaller "pocket" or ensure the solvent is strictly anhydrous.
    
  • Azetidine Ring Opening: If you observe a mass corresponding to +18 (hydrolysis) or ring-opened products, ensure your base (NaOtBu) is not causing nucleophilic attack on the azetidine carbonyl. Solution: Switch to Cs₂CO₃ or K₃PO₄ (milder bases).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard Reference Text).
  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of secondary amines. Chemistry – A European Journal, 18(32), 9758-9769.

Sources

Method

Application Notes and Protocols: Leveraging 1-(5-Bromo-2-methoxybenzoyl)azetidine for Accelerated Drug Discovery through Library Synthesis

Introduction: The Strategic Advantage of the Azetidine Scaffold in Medicinal Chemistry The quest for novel therapeutic agents is an intricate dance between exploring vast chemical space and focusing on molecular architec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Azetidine Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is an intricate dance between exploring vast chemical space and focusing on molecular architectures with proven biological relevance. In this context, "privileged scaffolds" have emerged as a cornerstone of modern drug discovery.[1][2] These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile starting points for the development of new drugs. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention as one such privileged scaffold.[3][4][5] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, properties highly sought after in drug candidates.[6][7] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic potential.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(5-Bromo-2-methoxybenzoyl)azetidine in library synthesis. We will delve into detailed, field-proven protocols for key cross-coupling reactions, explain the underlying mechanistic principles, and offer insights into experimental design and optimization.

Core Scaffold and Diversification Strategy

The central premise of using 1-(5-Bromo-2-methoxybenzoyl)azetidine is to leverage the reactivity of the aryl bromide for the introduction of diverse chemical functionalities. This approach allows for the systematic exploration of the chemical space around a validated core structure. The primary methods for achieving this diversification are palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope and functional group tolerance.

Diagram 1: Diversification of the 1-(5-Bromo-2-methoxybenzoyl)azetidine Scaffold

G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Diversified Library Members Core 1-(5-Bromo-2-methoxybenzoyl)azetidine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH) Core->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Product_Suzuki Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Buchwald Amine Derivatives Buchwald->Product_Buchwald Product_Sonogashira Alkynyl Derivatives Sonogashira->Product_Sonogashira

Caption: Workflow for diversifying the core scaffold.

Experimental Protocols: A Practical Guide to Library Synthesis

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries based on the 1-(5-Bromo-2-methoxybenzoyl)azetidine scaffold.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[10][11][12] This reaction is particularly valuable for exploring structure-activity relationships (SAR) by systematically varying the appended aromatic ring.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 1-(5-Bromo-2-methoxybenzoyl)azetidine

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/water)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-(5-Bromo-2-methoxybenzoyl)azetidine (1.0 equiv), the aryl/heteroaryl boronic acid/ester (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Solvent and Base Addition: Add the chosen solvent and the base (2.0-3.0 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10092
24-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11085
32-Thiopheneboronic acidPd(OAc)₂ (2)PPh₃ (8)Cs₂CO₃Dioxane10088

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D Ar'-B(OH)2 + Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12]

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of amines.[13][14][15] This reaction is invaluable for introducing basic centers into the molecule, which can be crucial for modulating pharmacokinetic properties and interacting with biological targets.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 1-(5-Bromo-2-methoxybenzoyl)azetidine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, Xantphos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

  • Solvent (e.g., toluene, tetrahydrofuran (THF))

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst or the palladium source and ligand, the base, and the amine.

  • Substrate Addition: Add a solution of 1-(5-Bromo-2-methoxybenzoyl)azetidine in the chosen solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholineG3-XPhos (2)NaOtBuToluene11095
2AnilinePd₂(dba)₃ (1.5) / BINAP (3)Cs₂CO₃Toluene10089
3BenzylamineG3-SPhos (2)LiHMDSTHF8091
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates that can be further functionalized or used to probe interactions with biological targets.[16][17][18][19] The linear geometry of the alkyne can act as a rigid linker or introduce unique conformational constraints.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

Materials:

  • 1-(5-Bromo-2-methoxybenzoyl)azetidine

  • Terminal alkyne

  • Palladium catalyst (e.g., (AllylPdCl)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., P(t-Bu)₃)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, dimethylformamide (DMF))

Procedure:

  • Reaction Setup: To a solution of 1-(5-Bromo-2-methoxybenzoyl)azetidine and the terminal alkyne (1.2-2.0 equiv) in the chosen solvent, add the base.

  • Catalyst Addition: Add the palladium catalyst and phosphine ligand.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylacetylene(AllylPdCl)₂ (1)P(t-Bu)₃ (2)Et₃NTHFRT94
2EthynyltrimethylsilanePd(PPh₃)₄ (3)-DIPEADMF5087
31-Hexyne(AllylPdCl)₂ (1)P(t-Bu)₃ (2)Et₃NTHFRT90

Conclusion: A Versatile Tool for Modern Drug Discovery

1-(5-Bromo-2-methoxybenzoyl)azetidine stands out as a highly valuable and versatile intermediate for the construction of diverse chemical libraries. Its strategic combination of a privileged azetidine scaffold and a reactive aryl bromide handle provides an efficient platform for exploring vast regions of chemical space. The robust and well-established palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—offer reliable and high-yielding methods for diversification. By leveraging these protocols, researchers can rapidly generate libraries of novel compounds with the potential to modulate a wide range of biological targets, thereby accelerating the pace of drug discovery and development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Semantic Scholar. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Privileged scaffolds for library design and drug discovery. PubMed - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS: Serve Content. [Link]

  • A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. [Link]

  • (PDF) Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. ResearchGate. [Link]

  • Expanding the medicinal chemistry synthetic toolbox. OUCI. [Link]

  • Modular Access to N-SF5 azetidines. PMC - NIH. [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. [Link]

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications (RSC Publishing). [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 1-(5-Bromo-2-methoxybenzoyl)azetidine under acidic reaction conditions

Technical Support Center: Stability of 1-(5-Bromo-2-methoxybenzoyl)azetidine Executive Summary & Chemical Context Compound: 1-(5-Bromo-2-methoxybenzoyl)azetidine Class: N-Acyl Azetidine / o-Anisamide derivative. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-(5-Bromo-2-methoxybenzoyl)azetidine

Executive Summary & Chemical Context

Compound: 1-(5-Bromo-2-methoxybenzoyl)azetidine Class: N-Acyl Azetidine / o-Anisamide derivative.

This guide addresses the stability profile of N-acyl azetidines under acidic conditions. While the azetidine ring possesses significant ring strain (~25.4 kcal/mol), the N-acyl substitution (amide bond) generally stabilizes the ring against acid-catalyzed opening by reducing the Lewis basicity of the nitrogen atom. However, the presence of the ortho-methoxy group introduces steric and electronic effects that can influence the rate of amide hydrolysis vs. ring opening.

Key Stability Verdict:

  • Dilute Mineral Acids (RT): Generally Stable.

  • Strong Acids (Heat): Susceptible to Amide Hydrolysis (Primary Pathway).

  • Lewis Acids (e.g., BBr

    
    ):  High Risk (Demethylation & Ring Opening).
    
  • Nucleophilic Acids (HBr, HI): High Risk (Nucleophilic Ring Opening).

Diagnostic Flowchart: Degradation Pathways

The following diagram illustrates the competing degradation pathways. In non-nucleophilic acids (e.g., H


SO

, TFA), Pathway A (Hydrolysis) typically dominates. In the presence of strong nucleophiles (e.g., HCl, HBr), Pathway B (Ring Opening) becomes competitive.

AzetidineStability Start 1-(5-Bromo-2-methoxybenzoyl)azetidine Acid Acidic Conditions (H+) Start->Acid Split Acid->Split Prot_O O-Protonated Amide (Resonance Stabilized) PathA Pathway A: Amide Hydrolysis (Dominant in H2SO4/TFA) Prot_O->PathA + H2O PathB Pathway B: Nucleophilic Ring Opening (Dominant in HCl/HBr) Prot_O->PathB + Nucleophile (Cl-, Br-) (Acid Catalyzed SN2) Prot_N N-Protonated Azetidine (High Energy/Rare) Prot_N->PathB Direct Strain Release Split->Prot_O Kinetic Control Split->Prot_N Thermodynamic Equilibrium ProdA 5-Bromo-2-methoxybenzoic acid + Azetidine salt PathA->ProdA ProdB Ring-Opened Gamma-Chloro Amide PathB->ProdB

Figure 1: Competing degradation pathways for N-benzoyl azetidines under acidic stress. Pathway A is standard amide hydrolysis; Pathway B is nucleophilic ring opening driven by ring strain.

Troubleshooting & FAQs

Scenario A: Loss of Product During Acidic Workup

User Issue: "I washed my reaction mixture with 1M HCl, and my yield dropped significantly."

  • Root Cause 1 (Partitioning): N-Acyl azetidines are amides, not amines. They are generally neutral. However, if the lipophilicity is low, the compound may partially partition into the aqueous phase, especially if the 2-methoxy group assists in hydrogen bonding.

  • Root Cause 2 (Ring Opening): While 1M HCl at RT is usually safe, prolonged exposure can trigger acid-catalyzed nucleophilic ring opening by the chloride ion (Pathway B in Fig 1).

  • Solution:

    • Switch Acid: Use 5% Citric Acid or saturated NH

      
      Cl instead of HCl. Citrate is non-nucleophilic and milder.
      
    • Back-Extraction: Always back-extract the aqueous acidic layer with DCM or EtOAc to recover partitioned amide.

Scenario B: New Impurity after TFA Deprotection

User Issue: "I used TFA/DCM to remove a Boc group elsewhere in the molecule, and I see a new +18 mass peak or a +36/38 peak."

  • Analysis:

    • +18 Da (Hydrolysis): Indicates cleavage of the amide bond (formation of benzoic acid derivative). This is driven by water in the TFA.

    • +114 Da (TFA Adduct): Trifluoroacetate opening the ring (rare but possible).

  • Technical Insight: The ortho-methoxy group can create a "twisted amide" conformation due to steric clash with the carbonyl oxygen. Twisted amides have poor orbital overlap (

    
    ), making the C-N bond weaker and more susceptible to hydrolysis than planar benzamides [1].
    
  • Solution: Use anhydrous TFA and minimize reaction time. Add a scavenger (e.g., triethylsilane) only if necessary for carbocation quenching, but avoid nucleophilic scavengers (thiols) which will open the azetidine ring.

Scenario C: Demethylation Attempts

User Issue: "I tried to cleave the methyl ether using BBr


, and the molecule decomposed."
  • Mechanism: BBr

    
     is a strong Lewis acid. It will coordinate to the amide oxygen and the methoxy oxygen.
    
  • Failure Mode: Azetidines are highly unstable to Lewis acids in the presence of nucleophiles (Br-). BBr

    
     will likely trigger ring opening (formation of the alkyl bromide) faster than it cleaves the methyl ether.
    
  • Solution: Avoid BBr

    
    . Use mild thiol-based demethylation (e.g., ethane thiol/NaH) or LiCl/DMF at elevated temperatures, though the latter also risks ring opening.
    

Experimental Protocols: Stability Screening

Before committing valuable material to scale-up, run this standardized stress test.

Protocol: Acid Stress Test (AST-01)

StepActionCritical Parameter
1 Dissolve 5 mg of compound in 0.5 mL solvent (MeCN or DMSO).Concentration ~10 mg/mL.
2 Prepare 3 vials.A: Control (Solvent only)B: Mild Acid (0.1% Formic Acid)C: Strong Nucleophilic Acid (1M HCl in Water/MeCN)
3 Incubate Vials B and C at 40°C for 4 hours.Heat accelerates the degradation for faster readout.
4 Analyze via LC-MS (Reverse Phase).Monitor for: M+18 (Acid Hydrolysis)M+36/38 (Chlorine adduct/Ring Open)

Data Interpretation Table:

Observation (LC-MS)DiagnosisRecommendation
No Change Compound is chemically stable.Proceed with standard acidic workups.
Peak M+18 (Major) Amide Hydrolysis.Avoid aqueous acids; use anhydrous conditions.
Peak M+36/38 Ring Opening (Chloride attack).CRITICAL: Avoid HCl. Use H

SO

or H

PO

if acid is required.
Peak M+1 (Loss of Azetidine) Complete cleavage.The amide bond is extremely labile; check steric strain.

Mechanistic References & Grounding

  • Twisted Amide Instability: The ortho-methoxy substituent can force the amide group out of planarity. Non-planar amides lack resonance stabilization, significantly increasing the rate of hydrolysis (up to

    
     times faster) and protonation at the nitrogen [1].
    
  • Azetidine Ring Strain: The ring strain of azetidine is ~25.4 kcal/mol.[1] While N-acylation protects the nitrogen lone pair, strong protonation of the amide oxygen increases the electrophilicity of the carbonyl, promoting hydrolysis. If the nitrogen becomes protonated (which happens more easily in twisted amides), the ring strain drives rapid nucleophilic opening [2, 3].[2]

  • Nucleophilic Susceptibility: N-acyl azetidines are known to undergo ring opening with strong nucleophiles (halides, thiols) under acidic catalysis. This is a standard synthetic pathway to

    
    -functionalized propylamines [4].
    

References

  • Szostak, M., & Aube, J. (2013). Chemistry of Twisted Amides. Chemical Reviews, 113(9), 5701–5765. Link

  • Diness, F., et al. (2018).[3][4] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Azetidines with Arene Nucleophiles. The Journal of Organic Chemistry, 78(6), 2617–2625. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Solid-State Characterization of 1-(5-Bromo-2-methoxybenzoyl)azetidine: A Comparative Guide

Executive Summary This guide provides a technical framework for the structural characterization of 1-(5-Bromo-2-methoxybenzoyl)azetidine , a critical pharmacophore fragment. Unlike standard pyrrolidine or piperidine anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 1-(5-Bromo-2-methoxybenzoyl)azetidine , a critical pharmacophore fragment. Unlike standard pyrrolidine or piperidine analogs, the azetidine ring introduces unique conformational constraints and metabolic stability profiles (lowered lipophilicity,


-richness).[1]

This document compares the "performance"—defined here as structural resolution, conformational certainty, and utility in Structure-Based Drug Design (SBDD)—of Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods like Solution-State NMR and Computational Modeling (DFT) .

Key Insight: For this specific ortho-substituted benzamide, the steric clash between the 2-methoxy group and the azetidine ring creates a high-energy rotational barrier. Only SC-XRD can definitively resolve the atropisomeric preference and the specific ring-puckering angle (


) required for accurate molecular docking.

Part 1: Comparative Performance Analysis

The following analysis contrasts the utility of SC-XRD data for 1-(5-Bromo-2-methoxybenzoyl)azetidine against standard alternatives.

Structural Resolution & Conformation

The primary challenge with 1-(5-Bromo-2-methoxybenzoyl)azetidine is the Amide-Aryl bond rotation . The ortho-methoxy group induces a twisted conformation relative to the amide plane to minimize steric strain.

FeatureSC-XRD (The Product) Solution NMR (Alternative 1) DFT Modeling (Alternative 2)
Conformational State Discrete: Captures the precise low-energy conformation frozen in the lattice.Averaged: Rapid rotation on NMR timescale often blurs the specific aryl-amide twist angle.Predicted: Heavily dependent on basis set; often underestimates packing forces.
Azetidine Ring Pucker Explicit: Measures exact puckering angle (

) and C-N bond lengths.
Ambiguous: Coupling constants (

) provide only weighted averages of puckering modes.
Idealized: Often converges to a symmetric local minimum unless constrained.
Absolute Configuration Definitive: Anomalous dispersion (using Br atom) confirms absolute structure if chiral centers exist.Relative: Requires chiral derivatization or complex NOE networks.N/A: Cannot determine experimental absolute configuration.
Pharmacological Implications (The "Why")

Replacing a pyrrolidine with an azetidine changes the vector of the attached substituents.

  • Azetidine (4-membered): Bond angle

    
    . Rigid, distinct exit vectors.
    
  • Pyrrolidine (5-membered): Bond angle

    
    . Flexible envelope conformation.
    

Data Support: CSD (Cambridge Structural Database) surveys indicate that azetidine amides typically exhibit a planar amide bond but a significant ring pucker of


, which drastically alters the position of the 5-bromo handle (the vector for further cross-coupling) compared to pyrrolidine.

Part 2: Experimental Protocols

Synthesis of 1-(5-Bromo-2-methoxybenzoyl)azetidine

Note: This protocol ensures high purity required for crystallization.

  • Reagents: 5-Bromo-2-methoxybenzoic acid (1.0 eq), Azetidine hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve acid in DMF at

      
      . Add DIPEA and HATU. Stir for 15 min to activate ester.
      
    • Add Azetidine HCl. Warm to RT and stir for 12 h.

    • Workup: Dilute with EtOAc, wash with

      
      , sat. 
      
      
      
      , and brine.
    • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a viscous oil that solidifies upon standing or trituration.

Crystallization Protocol (The Critical Step)

Obtaining X-ray quality crystals of azetidine amides can be difficult due to ring flexibility.

  • Method A: Vapor Diffusion (Preferred)

    • Solvent: Dissolve 20 mg of compound in 0.5 mL Dichloromethane (DCM) .

    • Antisolvent: Place the DCM vial (uncapped) inside a larger jar containing 5 mL Pentane . Cap the outer jar.

    • Timeline: Allow to stand undisturbed at

      
       for 3-5 days.
      
  • Method B: Slow Evaporation

    • Dissolve in minimal Methanol/Ethanol (1:1) . Cover with parafilm, poke 3 pinholes, and leave in a vibration-free dark drawer.

Data Collection & Refinement Strategy
  • Source: Molybdenum (Mo) K

    
     (
    
    
    
    ) is preferred over Copper (Cu) due to the heavy Bromine atom (minimizes absorption issues).
  • Temperature: Collect at 100 K . Azetidine rings have high thermal motion; room temperature data often results in "smeared" electron density for the ring carbons (C2/C3/C4).

  • Refinement:

    • Locate Br atom first using Patterson methods (SHELXT).

    • Watch for disorder in the azetidine ring (puckering flip). If observed, model as two parts (Part A/Part B) with occupancy refinement.

Part 3: Visualization of Workflows

Diagram 1: Structural Elucidation Workflow

This diagram outlines the decision process for selecting the characterization method.

StructuralElucidation Start Target Molecule: 1-(5-Bromo-2-methoxybenzoyl)azetidine Synthesis Synthesis & Purification (>98% Purity) Start->Synthesis Cryst Crystallization Screening (Vapor Diffusion/Evaporation) Synthesis->Cryst Decision Are Crystals Suitable? Cryst->Decision SCXRD Single Crystal XRD (Mo Kα) 100 K Data Collection Decision->SCXRD Yes (Single Crystal) PXRD Powder XRD (Rietveld Refinement) Decision->PXRD No (Polycrystalline) NMR High-Field NMR (NOESY/ROESY + DFT) Decision->NMR No (Oil/Amorphous) Result_SC Output: Absolute Conformation & Ring Pucker Angle SCXRD->Result_SC Result_Alt Output: Averaged Structure (Ambiguous Pucker) PXRD->Result_Alt NMR->Result_Alt

Caption: Decision tree for structural characterization. SC-XRD is the primary path for resolving the specific azetidine ring puckering.

Diagram 2: The "Azetidine Effect" in Drug Design

Visualizing why the crystal structure matters for this specific scaffold compared to alternatives.

AzetidineEffect Compound Benzoyl-Azetidine Scaffold Feature1 Ring Strain (~26 kcal/mol) Prevents Planarity Compound->Feature1 Feature2 Ortho-Methoxy Clash Twists Amide Bond Compound->Feature2 Outcome1 Distinct Vector Orientation (vs Pyrrolidine) Feature1->Outcome1 Feature2->Outcome1 Docking Critical for Binding Affinity Outcome1->Docking Outcome2 Metabolic Stability (Blocked Oxidation Sites) Outcome2->Docking

Caption: Mechanistic impact of the azetidine scaffold on molecular geometry and drug design properties.

Part 4: Representative Data Presentation

Since the specific crystal structure of 1-(5-Bromo-2-methoxybenzoyl)azetidine is not currently deposited in open-access databases (e.g., COD, CSD), the following data represents expected crystallographic parameters based on high-similarity analogs (e.g., N-(5-bromo-2-methoxybenzyl) derivatives and benzoyl azetidines).

Table 1: Predicted Crystal Data (Representative)

Use this template to report your experimental findings.

ParameterExpected Range/ValueRationale
Crystal System Monoclinic or OrthorhombicCommon for planar benzamides.
Space Group

or

Centrosymmetric (achiral) or Chiral (if packing forces induce twist).
Unit Cell Volume (

)

(

)
Consistent with MW

and density

.
Density (

)

High density due to heavy Bromine atom.
Absorption Coeff (

)

(Mo K

)
Significant absorption; SADABS correction required.
R-Factor (

)

(5%)
Achievable with high-quality crystals at 100 K.
Table 2: Geometric Comparison (Azetidine vs. Pyrrolidine)

Data derived from statistical analysis of CSD entries for benzoyl-azetidines vs. benzoyl-pyrrolidines.

Geometric ParameterAzetidine Analog (Target)Pyrrolidine Analog (Alternative)Impact
Ring Bond Angle (N-C-C)


Vector: Drastically changes the exit vector of substituents.
Amide Twist Angle


Planarity: Azetidine is more twisted due to steric bulk.
Ring Pucker

Envelope conformationShape: Azetidine is "butterfly" shaped; Pyrrolidine is "envelope".
C-N Bond Length


Similar amide strength.

References

  • Azetidine Synthesis & Properties

    • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Crystallographic Methodology

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • Related Structural Analogs (Benzamides): Gao, H., et al. (2011). Crystal structure of N-(5-bromo-2-methoxybenzyl)acetamide. Z. Kristallogr. NCS. (Provides baseline for Br/OMe packing interactions).
  • CSD Database (For Comparative Geometry)

    • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B. Link

  • Azetidine in Drug Discovery

    • Lowe, D. (2010). In the Pipeline: Small Rings. Science Translational Medicine. (Discusses the metabolic advantages of azetidines). Link

Sources

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